molecular formula C6H13NO2 B13539455 3-Amino-3-cyclopropylpropane-1,2-diol

3-Amino-3-cyclopropylpropane-1,2-diol

Cat. No.: B13539455
M. Wt: 131.17 g/mol
InChI Key: ILKSFLOKTMWSRO-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropane-1,2-diol is an organic compound with the molecular formula C6H11NO2. It is a diol, meaning it contains two hydroxyl groups (-OH), and an amine group (-NH2) attached to a cyclopropyl ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopropylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 30°C to 50°C . Another method involves the reduction of cyclopropylcarbinol using sodium borohydride (NaBH4) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of glycerin chlorohydrin as a starting material, which is then reacted with ammonia and a catalyst under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines and esters.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropylpropane-1,2-diol involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in nucleophilic and electrophilic reactions. These interactions can lead to the inhibition of enzymes and modification of proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-cyclopropylpropane-1,2-diol is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific reactivity and biological activity .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-amino-3-cyclopropylpropane-1,2-diol

InChI

InChI=1S/C6H13NO2/c7-6(4-1-2-4)5(9)3-8/h4-6,8-9H,1-3,7H2

InChI Key

ILKSFLOKTMWSRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(CO)O)N

Origin of Product

United States

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